1H-Indole-1-acetic acid

Description

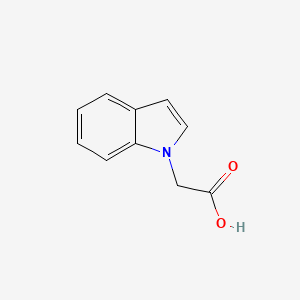

1H-Indole-1-acetic acid (CAS: 24297-59-4) is an indolyl carboxylic acid derivative in which the methyl hydrogen of acetic acid is substituted by an indol-1-yl group. Its IUPAC-preferred substitutive name is 1H-indol-1-ylacetic acid, though the conjunctive name "this compound" remains widely used in literature . Structurally, it consists of an indole ring fused to an acetic acid moiety at the 1-position (Figure 1). This compound serves as a key intermediate in synthesizing bioactive molecules, including anti-inflammatory agents and enzyme inhibitors .

Properties

IUPAC Name |

2-indol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJFIWXYPKYBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179023 | |

| Record name | 1H-Indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24297-59-4 | |

| Record name | 1H-Indole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24297-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024297594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-1-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Indolyl)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Indol-1-yl-acetic acid, also known as 2-(1H-indol-1-yl)acetic acid or 1H-Indole-1-acetic acid, is a bioactive aromatic compound that binds with high affinity to multiple receptors. It is a plant hormone produced by the degradation of tryptophan in higher plants.

Mode of Action

Indol-1-yl-acetic acid enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), resulting in ubiquitination of Aux/IAA proteins.

Biochemical Pathways

The IAM and IPA pathways are the two most common biosynthetic pathways for Indol-1-yl-acetic acid in microorganisms. In addition, it has been found in very few microorganisms that Indol-1-yl-acetic acid is synthesized through tryptophan-independent pathways, which mainly use indole-3-glycerol phosphate or indole as the main precursors.

Pharmacokinetics

It is known that indole derivatives, both natural and synthetic, show various biologically vital properties. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years.

Result of Action

Indol-1-yl-acetic acid has a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. As all auxins, Indol-1-yl-acetic acid has many different effects, such as inducing cell elongation and cell division with all subsequent results for plant growth and development.

Action Environment

Environmental factors can influence the action of Indol-1-yl-acetic acid. For instance, plants can influence Indol-1-yl-acetic acid levels through both plant and bacterial synthesis and degradation, as well as Indol-1-yl-acetic acid conjugate formation. Additionally, the action of Indol-1-yl-acetic acid can be influenced by the presence of other microorganisms in the environment.

Biochemical Analysis

Biochemical Properties

1H-Indole-1-acetic acid plays a crucial role in biochemical reactions, particularly in plants. It interacts with several enzymes, proteins, and other biomolecules. For instance, it regulates the activity of type IA topoisomerase, which is involved in the relaxation of negatively supercoiled DNA . Additionally, this compound interacts with DNA, leading to conformational changes commonly induced by intercalating agents . These interactions highlight the compound’s role in modulating genetic and enzymatic activities within cells.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces cell elongation and division, which are critical for plant growth and development . At the cellular level, it stimulates cambium cell division, while at the organ and whole-plant levels, its effects range from the seedling stage to fruit maturation . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, thereby playing a pivotal role in plant physiology.

Molecular Mechanism

The molecular mechanism of this compound involves its entry into the plant cell nucleus, where it binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This binding results in the ubiquitination of Aux/IAA proteins, leading to their degradation and subsequent activation of auxin response factors (ARFs) that regulate gene expression . This mechanism underscores the compound’s role in modulating gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can cause uncontrolled growth when present in high concentrations, highlighting the importance of its temporal regulation . Additionally, the compound’s stability and degradation patterns can impact its efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a mouse model of unpredictable chronic mild stress, administration of 50 mg/kg of this compound for five weeks attenuated depression and anxiety-like behaviors, improved hypothalamus-pituitary-adrenal axis dysfunction, and increased brain-derived neurotrophic factor expression . High doses of the compound may cause adverse effects, such as mutagenicity and potential carcinogenicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound can be metabolized via the OxIAA pathway or conjugated to form IAAsp and IAGlu . These metabolic pathways highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. For instance, the PIN-FORMED 1 (PIN1) efflux carriers and the B-type ATP-binding cassette transporter family are involved in the transport of this compound . This transport system ensures the proper localization and accumulation of the compound, which is essential for its physiological functions.

Subcellular Localization

This compound is localized in various subcellular compartments, influencing its activity and function. The compound’s subcellular localization is directed by targeting signals and post-translational modifications. For example, the cytoplasmic localization of amidase 1, an enzyme involved in the metabolism of this compound, has been demonstrated using GFP-fusion constructs . This localization is crucial for the compound’s role in regulating cellular processes.

Biological Activity

1H-Indole-1-acetic acid (IAA) is a naturally occurring compound that belongs to the class of indole derivatives. It has garnered significant attention in scientific research due to its diverse biological activities, particularly in plant physiology and potential therapeutic applications in medicine. This article explores the biological activity of IAA, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound is primarily recognized as a plant hormone, specifically an auxin, which plays a crucial role in regulating plant growth and development. It influences processes such as cell elongation, root formation, and response to environmental stimuli.

The biological activity of IAA is mediated through its interaction with specific receptors and signaling pathways. The primary mechanisms include:

- Auxin Receptors : IAA binds to auxin receptors (such as TIR1/AFB), triggering a cascade of gene expression changes that promote cell elongation and differentiation.

- Oxidative Stress Response : IAA has been shown to enhance antioxidant defense mechanisms in plants, protecting against oxidative damage during stress conditions such as drought .

- Gene Expression Modulation : The compound influences the expression of various genes involved in growth and stress responses, including those related to cellular defense systems.

Plant Growth Regulation

IAA is essential for various physiological processes in plants. Its effects include:

- Root Development : IAA promotes the formation of lateral roots and enhances root growth by stimulating cell division and elongation.

- Fruit Development : It plays a vital role in fruit maturation and development by regulating cell expansion and differentiation.

Antioxidant Properties

Research indicates that IAA exhibits significant antioxidant properties. A study demonstrated that pre-treatment with IAA in soybean plants mitigated oxidative stress caused by drought conditions. The results showed that IAA treatment helped maintain levels of glutathione (GSH) and ascorbic acid (AS), crucial components of the plant's antioxidant defense system .

| Treatment | GSH (nmol/mg FW) | AS (µmol/mg FW) |

|---|---|---|

| Control | 245 ± 20 a | 0.21 ± 0.03 a |

| 100 µM IAA | 249 ± 18 a | 0.23 ± 0.02 a |

| 8% PEG | 167 ± 12 b | 0.15 ± 0.02 b |

| 100 µM IAA + 8% PEG | 242 ± 19 a | 0.24 ± 0.04 a |

Different letters within columns indicate significant differences (P < 0.05) according to Tukey's multiple range test.

Therapeutic Applications

Beyond its role in plants, IAA has potential therapeutic applications in human health:

- Anti-inflammatory Effects : Studies have shown that indole derivatives can suppress pro-inflammatory gene expressions in microglial cells, suggesting potential applications in neurodegenerative diseases .

- Cancer Research : Indole compounds, including IAA, have been investigated for their anticancer properties, with some derivatives demonstrating cytotoxic effects against various cancer cell lines .

Drought Resistance in Soybean

A pivotal study explored the role of IAA in enhancing drought resistance in soybean plants. The results indicated that pre-treatment with IAA significantly improved the plants' antioxidant capacity, thereby reducing oxidative damage during drought stress . This study underscores the potential agricultural applications of IAA as a growth regulator under stress conditions.

Neuroprotection and Inflammation

Another study focused on the neuroprotective effects of indole derivatives like IAA hydrazide when loaded onto nanoparticles. These compounds were found to inhibit pro-inflammatory cytokine production in microglial cells, indicating their potential use in treating inflammatory conditions within the central nervous system .

Scientific Research Applications

Plant Growth Regulation

1H-Indole-1-acetic acid is primarily recognized as a plant hormone (auxin) that regulates various growth processes, including:

- Cell elongation : Promotes cell expansion in stems and roots.

- Apical dominance : Inhibits lateral bud growth, directing energy towards the main stem.

- Root development : Enhances root formation and growth.

Research indicates that IAA plays a crucial role in mitigating oxidative stress in plants. For instance, a study demonstrated that pre-treatment with IAA significantly improved the antioxidant defense mechanisms in soybean plants subjected to drought conditions, highlighting its protective role against environmental stressors .

Anticancer Potential

Recent studies have shown that this compound exhibits promising anticancer properties. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK. The compound's ability to inhibit cancer cell proliferation makes it a candidate for further therapeutic exploration.

Neuroprotective Effects

Emerging research suggests that derivatives of indole-1-acetic acid may have neuroprotective effects. For example, one study investigated the use of indole acetic acid hydrazide loaded onto nanoparticles for targeting pro-inflammatory pathways in microglial cells. This approach demonstrated significant suppression of inflammatory cytokines, indicating potential applications in treating neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules with potential biological activities. Its derivatives are explored for their antimicrobial and antiviral properties, making them valuable in pharmaceutical development .

Agrochemicals

Due to its role as a plant growth regulator, IAA is utilized in the agricultural sector to enhance crop yield and resilience against environmental stresses. This application aligns with sustainable agricultural practices aimed at improving food security .

Case Study 1: Antioxidant Role in Soybean Plants

A study focused on the protective effects of indole acetic acid against oxidative stress induced by drought conditions in soybean plants showed that pre-treatment with IAA enhanced the activity of key antioxidant enzymes while maintaining cellular integrity under stress conditions .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that IAA induces significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involves the activation of apoptotic pathways, suggesting its potential as an anticancer agent.

Chemical Reactions Analysis

Decarboxylative Coupling Reactions

Copper(II)-promoted decarboxylative coupling enables the synthesis of 3,3′-diindolylmethanes (DIMs) through C-C bond formation. This reaction uses 2-(1H-indol-3-yl)acetic acid derivatives and indole/heterocyclic partners under mild conditions .

Key features:

Schiff Base Formation

IAA reacts with hydrazine hydrate and aldehydes to form triazole Schiff bases with antimicrobial activity :

Synthetic route :

-

Hydrazide formation :

-

Condensation :

Characterization data :

Sulfonation Reactions

IAA derivatives undergo sulfonation to yield bioactive sulfonate esters :

General procedure :

-

IAA + sulfonyl chlorides → sulfonate esters (5a-5o series).

Biological relevance :

Derivatization for Analytical Chemistry

Trimethylsilylation :

-

IAA reacts with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to form TMS derivatives for GC-MS analysis .

Hydrogen-Deuterium Exchange

Deuterium labeling via acid-catalyzed exchange :

| Reaction Condition | D Content (%) | Yield (%) | Time (h) |

|---|---|---|---|

| 20 wt% D₂SO₄ in D₂O at 40°C | 97 | 99 | 18 |

| 20 wt% H₂SO₄ in D₂O at 40°C | 82 | 98 | 45 |

Reduction and Functionalization

Lithium aluminum hydride (LiAlH₄) reduction :

Amide coupling :

Mechanistic Insights

-

Electrophilic substitution : The indole ring directs electrophiles to C3 due to resonance stabilization .

-

Acid catalysis : Protonation at C3 enhances reactivity toward deuterium exchange .

This comprehensive profile demonstrates this compound's versatility in synthesizing bioactive molecules, isotopic labels, and functional materials. Recent advances in copper-catalyzed coupling and sulfonation highlight its growing importance in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility and LogP : Substituents significantly influence hydrophobicity. For example, the methyl ester derivative (CAS 33140-80-6) has a logP of 1.81, improving membrane permeability compared to the parent acid (logP ~1.2) .

- Stability : α-Oxo and dioxo derivatives (e.g., ) are prone to hydrolysis, requiring stabilization for in vivo applications.

Key Research Findings

Positional Isomerism Matters : this compound derivatives show distinct bioactivity compared to 3-substituted analogs (e.g., 1H-Indole-3-acetic acid), emphasizing the role of substitution patterns .

Substituent-Driven Selectivity : The 3-thienylcarbonyl group in enhances selectivity for kinase targets over COX enzymes, reducing off-target effects.

Safety Profiles : Chlorinated derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) require stringent handling due to irritant properties .

Q & A

Q. What are the key considerations for synthesizing 1H-Indole-1-acetic acid with high purity, and how can structural integrity be verified?

Synthesis typically involves coupling indole with acetic acid derivatives under controlled acidic or catalytic conditions. Critical parameters include temperature, solvent choice (e.g., anhydrous dichloromethane), and reaction time to minimize side products like regioisomers (e.g., 1H-Indole-3-acetic acid). Post-synthesis, purity should be verified via HPLC (retention time analysis) and NMR (proton assignments at δ 7.2–7.8 ppm for aromatic protons and δ 4.1–4.3 ppm for the methylene group adjacent to the acetic acid moiety) .

Q. How should researchers address discrepancies in nomenclature for this compound across literature sources?

The IUPAC-preferred name is 1H-indol-1-ylacetic acid, though This compound remains widely used in older literature. Researchers must cross-reference CAS Registry Numbers (e.g., 24297-59-4) and canonical SMILES (C1=CC=C2C(=C1)C=CN2CC(=O)O) to confirm structural identity, especially when comparing spectral data or biological activity across studies .

Q. What analytical techniques are optimal for quantifying this compound in plant tissue extracts?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low concentrations (nanomolar range) amid complex matrices. Reverse-phase C18 columns with a mobile phase of methanol/water (0.1% formic acid) improve peak resolution. Internal standards (e.g., deuterated analogs) are essential for correcting matrix effects .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound in plant hormone studies be resolved?

Contradictions often arise from variations in experimental models (e.g., Arabidopsis vs. maize) or differences in auxin transport mechanisms. To address this:

- Replicate experiments under standardized growth conditions (light, temperature, nutrient levels).

- Use mutant plant lines with impaired auxin signaling (e.g., axr1 mutants) as negative controls.

- Quantify endogenous auxin levels via GC-MS to isolate exogenous compound effects .

Q. What strategies are effective for elucidating the degradation pathways of this compound under environmental stress?

Employ isotopic labeling (e.g., ¹⁴C-labeled acetic acid moiety) to track metabolic byproducts. High-resolution mass spectrometry (HRMS) can identify intermediates like indole-1-carboxylic acid or hydroxylated derivatives. Accelerated degradation studies under UV exposure or microbial inoculation (e.g., Pseudomonas spp.) reveal abiotic vs. biotic pathways .

Q. How can computational modeling improve the design of this compound analogs with enhanced stability?

Density functional theory (DFT) calculations predict electron density distribution at the indole N1 position, guiding substitutions to reduce oxidation susceptibility. Molecular dynamics simulations assess binding affinity to auxin receptors (e.g., TIR1), prioritizing analogs with lower free energy values. Validate predictions via synthesis and in vitro receptor assays .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.